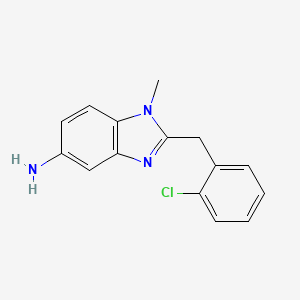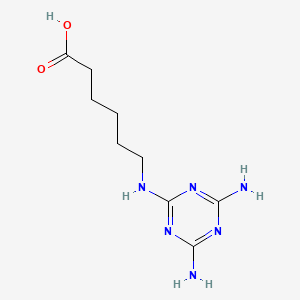![molecular formula C7H6F2N4 B11728229 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B11728229.png)
5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
5-(ジフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-アミンの合成は、一般的に3,4-置換5-アミノピラゾールと、ジフルオロメチル基を含む非対称な1,3-ジカルボニル化合物の環化縮合反応によって行われます。 この反応は、異なる酸性条件下で行うことで位置選択性を制御することができます。 例えば、酢酸を使用すると主に7-ジフルオロメチル誘導体が生成され、トリフルオロ酢酸を使用すると5-ジフルオロメチル誘導体の生成が促進されます .
工業生産方法
この化合物の工業生産方法は広く報告されていませんが、一般的なアプローチは、実験室規模の合成方法のスケールアップです。 これには、収率と純度を確保するために、温度、圧力、溶媒選択などの反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
5-(ジフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-アミンは、以下の様な様々な化学反応を起こします。
酸化: この反応は、酸素を含む官能基を導入することができます。
還元: この反応は、酸素を除去したり、水素原子を付加したりすることができます。
置換: この反応は、ある官能基を別の官能基と置き換えることができます。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用の求核剤などがあります。 条件は目的の変換によって異なりますが、一般的には、望ましくない副反応を防ぐために、制御された温度と不活性雰囲気を使用します .
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 例えば、酸化によってジフルオロメチルケトンが生成される場合があり、還元によってジフルオロメチルアルコールが生成される場合があります。
科学的研究の応用
5-(ジフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-アミンは、科学研究において様々な応用が期待されています。
化学: 潜在的な生物活性を持つより複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用や細胞プロセスを研究するためのプローブとして役立ちます。
作用機序
5-(ジフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-アミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。 ジフルオロメチル基は、化合物の結合親和性と代謝安定性を向上させ、様々な生物学的経路の強力な阻害剤または活性化剤となります . 具体的な経路は、特定の用途と標的によって異なります。
類似化合物との比較
類似化合物
7-ジフルオロメチルピラゾロ[1,5-a]ピリミジン: 構造は似ていますが、ジフルオロメチル基の位置が異なります。
5-トリフルオロメチルピラゾロ[1,5-a]ピリミジン: ジフルオロメチル基の代わりにトリフルオロメチル基を含んでいます。
独自性
5-(ジフルオロメチル)ピラゾロ[1,5-a]ピリミジン-2-アミンは、その特定の置換パターンにより、独特の生物活性と化学的性質を示します。 ジフルオロメチル基は、その類似体と比較して、親油性、結合親和性、代謝安定性を向上させています .
特性
分子式 |
C7H6F2N4 |
|---|---|
分子量 |
184.15 g/mol |
IUPAC名 |
5-(difluoromethyl)pyrazolo[1,5-a]pyrimidin-2-amine |
InChI |
InChI=1S/C7H6F2N4/c8-7(9)4-1-2-13-6(11-4)3-5(10)12-13/h1-3,7H,(H2,10,12) |
InChIキー |
MRFRAWHIVSRPPX-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CC(=N2)N)N=C1C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-dimethyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11728150.png)

![(E)-N-[(furan-3-yl)methylidene]hydroxylamine](/img/structure/B11728166.png)

![{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine](/img/structure/B11728175.png)
![1-[(1S,2S)-2-(aminomethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B11728185.png)

![N-[2-(Benzyloxy)ethyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B11728200.png)


![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728213.png)
![N-{[4-(dimethylamino)phenyl]methyl}-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11728220.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazol-4-amine](/img/structure/B11728233.png)
